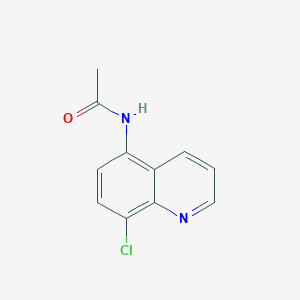
(2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone is a chemical compound that has been subject to scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone is not yet fully understood. However, studies have suggested that the compound may act by modulating certain biological targets, such as enzymes or receptors, leading to specific physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects depending on the target it interacts with. For example, the compound has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, leading to specific physiological effects. The compound has also been shown to interact with certain receptors, such as G protein-coupled receptors (GPCRs), leading to specific physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone in lab experiments include its relatively simple synthesis method, its potential as a building block for the synthesis of functional materials, and its ability to modulate certain biological targets. The limitations of using the compound in lab experiments include its limited availability, its potential toxicity, and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
For the study of (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone include further investigations into its mechanism of action and potential applications in various fields. For example, studies could focus on identifying specific biological targets that the compound interacts with and exploring its potential as a drug candidate for specific diseases. Studies could also focus on using the compound as a building block for the synthesis of functional materials with specific properties. Additionally, studies could explore the use of the compound as a reagent or catalyst in various organic reactions.
Méthodes De Synthèse
The synthesis of (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with 2-phenylmorpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an acid chloride such as benzoyl chloride to yield the final product.
Applications De Recherche Scientifique
(2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, the compound has been investigated for its potential as a drug candidate due to its ability to modulate certain biological targets. In materials science, the compound has been studied for its potential as a building block for the synthesis of functional materials. In organic synthesis, the compound has been explored for its potential as a reagent or catalyst in various reactions.
Propriétés
IUPAC Name |
(2-phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-13(2)22-14(3)17(12)18(20)19-9-10-21-16(11-19)15-7-5-4-6-8-15/h4-8,16H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGANQOZFRIUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N2CCOC(C2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509871.png)
![cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7509873.png)



![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)
![(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one](/img/structure/B7509907.png)




![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)

